molecular formula C19H18N2O3S2 B2947426 (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)butanamide CAS No. 637318-76-4

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)butanamide

Cat. No.: B2947426
CAS No.: 637318-76-4
M. Wt: 386.48
InChI Key: WXARZUNSVDSMMU-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)butanamide is a rhodanine-based chemical probe of significant interest in oncology and infectious disease research. Its core research value lies in its potential to disrupt critical protein-protein interactions. Rhodanine derivatives are well-established scaffolds in the development of inhibitors for the MDM2-p53 interaction , a key regulatory axis that is often compromised in cancer cells. By potentially stabilizing the tumor suppressor p53, this compound provides a strategic approach to reactivating apoptotic pathways in malignancies. Furthermore, the structural motif of this compound is associated with antibacterial properties. Rhodanine-hybrid compounds have demonstrated efficacy against various bacterial strains , including drug-resistant forms, by targeting essential bacterial enzymes such as DNA gyrase and topoisomerase IV. This dual potential makes it a valuable tool for researchers exploring novel therapeutic strategies in targeted cancer therapy and combating antibiotic resistance.

Properties

IUPAC Name

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-13-5-2-6-14(11-13)20-17(22)8-3-9-21-18(23)16(26-19(21)25)12-15-7-4-10-24-15/h2,4-7,10-12H,3,8-9H2,1H3,(H,20,22)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXARZUNSVDSMMU-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)butanamide, a thiazolidinone derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a thioxothiazolidine ring and various functional groups that contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, antioxidant properties, and underlying mechanisms of action.

  • Molecular Formula : C17H15N3O3S2
  • Molecular Weight : 373.45 g/mol
  • CAS Number : 682764-05-2

Antimicrobial Activity

Research indicates that thiazolidinone derivatives, including the target compound, exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values reported between 16 to 32 mg/mL .

Anticancer Properties

The anticancer potential of this compound has been evaluated in various studies:

  • Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.16 to 0.42 µM .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis via caspase pathways and the inhibition of key signaling proteins such as c-Met and Ron tyrosine kinases .

Antioxidant Activity

The compound's antioxidant properties have also been assessed:

  • Inhibition of Lipid Peroxidation : Studies suggest that it can inhibit lipid peroxidation in vitro, indicating potential protective effects against oxidative stress .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits critical enzymes involved in disease pathways, such as serine proteases and metalloproteases.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Reactive Oxygen Species Modulation : As an antioxidant, it modulates oxidative stress responses in cells.

Case Studies

  • Study on Antimicrobial Activity : A comparative study assessed several thiazolidinone derivatives against common bacterial strains. The compound exhibited superior activity compared to traditional antibiotics .
  • Anticancer Evaluation : In a recent study published in Cancer Research, the compound was tested against various cancer cell lines, showing promising results that warrant further investigation into its therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The compound is compared to six analogs (Table 1) with modifications in the aryl/heteroaryl substituents on the butanamide chain or the thiazolidinone core. Key structural differences and their implications are discussed below.

Table 1: Structural and Molecular Comparison of Analogs

Compound Name (CAS) Molecular Formula Molar Mass Key Substituents
Target: (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)butanamide (Inferred) C19H17N3O3S2 399.48 N-(m-tolyl)
(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide (682764-06-3) C17H15N3O3S2 373.45 N-(pyridin-2-yl)
N-(4-ethoxyphenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide (637318-86-6) C20H21N3O4S2 431.52 N-(4-ethoxyphenyl)
4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide (637317-70-5) C21H19N3O2S2 409.52 3-phenylallylidene + N-(pyridin-2-yl)
(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-5-nitrophenyl)butanamide (670262-57-4) C18H15N3O6S2 433.50 N-(2-hydroxy-5-nitrophenyl)
(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-nitrophenyl)butanamide (682763-95-7) C18H15N3O5S2 417.50 N-(4-nitrophenyl)
N-ethyl-N-(2-hydroxyethyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide C21H25N3O3S2 439.57 N-ethyl-N-(2-hydroxyethyl) + 4-methylbenzylidene
Key Observations:

Aryl/Heteroaryl Substituents: Electron-Withdrawing Groups: Nitro-substituted analogs (CAS 670262-57-4, 682763-95-7) exhibit higher molar masses and polarities, which may enhance reactivity or binding to charged biological targets . Heteroaryl Groups: The pyridin-2-yl substituent (CAS 682764-06-3) introduces a basic nitrogen, possibly facilitating hydrogen bonding or metal coordination .

Core Modifications :

  • The 3-phenylallylidene group in CAS 637317-70-5 extends conjugation, which could enhance UV absorption properties and influence electronic transitions .
  • Replacement of the furan-2-ylmethylene group with 4-methylbenzylidene (CAS compound in ) alters steric bulk and aromatic interactions.

Spectroscopic and Analytical Data

Structural elucidation of these compounds typically relies on UV-Vis spectroscopy and NMR (1H and 13C), as demonstrated in studies on related thioxothiazolidinones . For example:

  • The furan-2-ylmethylene group shows characteristic UV absorption at ~300–350 nm due to π→π* transitions.
  • In 1H-NMR, the thioxothiazolidinone proton resonates at δ 3.5–4.5 ppm, while aromatic protons in substituents (e.g., m-tolyl, pyridin-2-yl) appear between δ 6.8–8.5 ppm .

Research Findings and Challenges

  • Synthesis: These compounds are synthesized via Knoevenagel condensation of thioxothiazolidinone precursors with substituted aldehydes, followed by amide coupling .
  • Environmental Fate : The "lumping strategy" groups structurally similar compounds (e.g., nitro- and ethoxy-substituted derivatives) for simplified environmental impact modeling.
  • Data Gaps : Physical properties (e.g., melting points, solubility) are often unreported (e.g., ), highlighting a need for systematic characterization.

Q & A

Q. Table 1: Synthetic Route Comparison

MethodSolventCatalystYield (%)Reference
KnoevenagelAcetoneK₂CO₃70–80
Active methylene couplingEthanolNH₄OAc60–75

How to characterize the compound’s purity and structural conformation?

Basic Research Question
Methodological Answer:
Multi-technique validation is critical:

  • X-ray crystallography : Resolves stereochemistry (e.g., (E)-configuration) and intermolecular interactions (e.g., S···O non-covalent bonds) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include δ 7.2–7.8 ppm (aromatic protons), δ 4.2–4.5 ppm (methylene groups), and δ 10.2 ppm (thioamide proton) .
    • IR : Peaks at 1675 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S) .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 429.3) .

What in vitro biological screening approaches are used to evaluate its activity?

Basic Research Question
Methodological Answer:

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) testing against S. aureus and E. coli (CLSI guidelines) .
  • Enzyme inhibition : Kinase inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence polarization .
  • Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ values reported in µM) .

Q. Table 2: Biological Activity Data

AssayTargetIC₅₀/MICReference
EGFR inhibitionKinase2.4 µM
AntimicrobialS. aureus16 µg/mL

How to resolve contradictions in reported biological activity data?

Advanced Research Question
Methodological Answer:
Contradictions arise from assay variability (e.g., cell line heterogeneity, solvent effects). Mitigation strategies:

  • Orthogonal validation : Combine enzymatic assays with cellular models (e.g., confirm kinase inhibition via Western blotting) .
  • Statistical modeling : Use Design of Experiments (DoE) to identify confounding variables (e.g., pH, temperature) .
  • Meta-analysis : Compare datasets using standardized protocols (e.g., OECD guidelines) .

What computational approaches are used for structure-activity relationship (SAR) studies?

Advanced Research Question
Methodological Answer:

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
  • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding to biological targets (e.g., EGFR, COX-2) .
  • MD simulations : Assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å over 100 ns) .

What strategies improve regioselective modifications of the thiazolidinone core?

Advanced Research Question
Methodological Answer:

  • Protecting groups : Use Boc for amine protection during sulfhydryl substitution .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves regioselectivity .
  • Catalytic systems : Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling at the furan ring .

Q. Table 3: Modification Strategies

Modification SiteMethodYield (%)Reference
Thioxo groupAlkylation50–60
Furan ringCross-coupling70–85

How to assess stability under physiological conditions?

Advanced Research Question
Methodological Answer:

  • Forced degradation studies : Expose to pH 1.2 (gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours. Monitor degradation via UPLC-MS .
  • Photostability : IEC 62717 guidelines under UV light (λ = 254 nm) .
  • Metabolite profiling : Liver microsome assays identify oxidative metabolites (e.g., sulfoxide formation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.